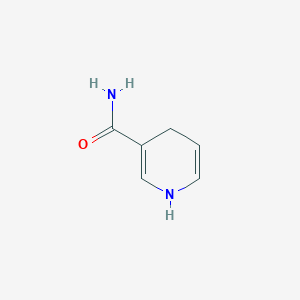
1,4-Dihydropyridine-3-carboxamide
Cat. No. B8788427
Key on ui cas rn:
18940-08-4
M. Wt: 124.14 g/mol
InChI Key: KGUMNRYFUFLBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04718994
Procedure details


17 l of a 0.006M solution of citric acid are poured into a reactor and pH is brought to 4.5 by means of caustic potash, whereafter 17 g of cellulose modified with 1,4-dihydronicotinamide with the content of 0.2 mmol/g of dihydronicotinamide groups and 0.03 g of 9-methylphenazinium methylsulphate are added thereto and allowed to stand for 3 hours. Then 1.1 g of salicylic acid is added and the mixture is vigorously stirred for additional 3 hours. Cellulose modified 1,4-dihydronicotinamide is filtered off, the solution is evaporated to 100 ml and extracted with chloroform. The resulting extract is evaporated to 50 ml and cooled. The formed precipitate is crystallized with a mixture consisting of water and ethanol in the ratio of 1:1 to give 0.9 g of 2,3-dihydroxybenzoic acid (82% as calculated for the starting compound) having its melting point of 203°-204° C. Composition, in %, is as follows:
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
cellulose
Quantity
17 g
Type
reactant
Reaction Step Three


Name
9-methylphenazinium methylsulphate
Quantity
0.03 g
Type
reactant
Reaction Step Five


[Compound]
Name
Cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[OH-].[K+].C(N)(=O)C1CC=CNC=1.[CH3:25][O:26]S([O-])(=O)=O.CC1C=CC=C2C=1N=C1C(C=CC=C1)=[NH+]2.[C:46]([OH:55])(=[O:54])[C:47]1[C:48](=C[CH:51]=[CH:52][CH:53]=1)[OH:49]>>[OH:49][C:48]1[C:25]([OH:26])=[CH:51][CH:52]=[CH:53][C:47]=1[C:46]([OH:55])=[O:54] |f:1.2,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
[Compound]
|
Name
|
cellulose
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CNC=CC1)(=O)N
|
Step Five
|
Name
|
9-methylphenazinium methylsulphate
|
|
Quantity
|
0.03 g
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)[O-].CC=1C=CC=C2[NH+]=C3C=CC=CC3=NC12
|
Step Six
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Step Seven
[Compound]
|
Name
|
Cellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CNC=CC1)(=O)N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is vigorously stirred for additional 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated to 100 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated to 50 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The formed precipitate is crystallized with a mixture
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 5963% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
